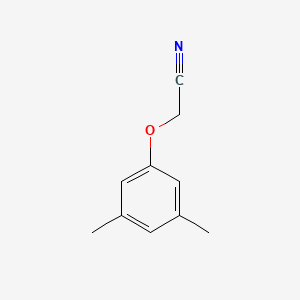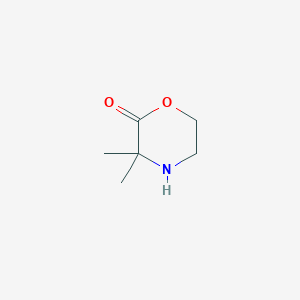
(2,6-Dimethylphenoxy)acetonitrile
Overview
Description
(2,6-Dimethylphenoxy)acetonitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,6-Dimethylphenoxy)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dimethylphenoxy)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pentacoordinate Triorganotin(IV) Compounds Synthesis : Chloro- and (2,6-Dimethylphenoxy)triorganostannanes interact with tris(dimethylamino)sulfonium chloride or 2,6-dimethylphenoxide in acetonitrile to form pentacoordinate stannate complexes. These complexes have been analyzed through various spectroscopy methods and X-ray crystallography, revealing hypervalent nature and trigonal-bipyramidal structures of anionic Sn(IV) species (Suzuki, Masaaki et al., 1990).
Polymerisation Rate Increase in 2,6-Dimethylphenol : Acetonitrile acts as a labile ligand for copper and prevents catalyst poisoning by hydrolysis, thus causing a significant increase in the polymerization rate of 2,6-dimethylphenol when used with copper-(1-methylimidazole) complexes as catalyst precursors (Gamez, P. et al., 2001).
Oxidative Coupling Reactions in Thermoplastics : Studies have shown the copper-catalyzed polymerization of 2,6-dimethylphenol in acetonitrile with structurally related dinucleating phenol-based "end-off" compartmental N, O, S-ligands. These catalysts have been essential for understanding the catalytic activities and parameters governing them (Huisman, M. et al., 2006).
Improvement in Copper-Catalyzed Oxidative Coupling : The use of small heterocyclic ligands in copper-catalyzed oxidative coupling of 2,6-dimethylphenol has been found to increase catalytic activity, influencing the production of high-performance engineering plastics (Gamez, P. et al., 2001).
Oxidation of 2,6-Dimethylphenol : The oxidation of 2,6-dimethylphenol by acid aqueous vanadium(V) solution has been studied in the presence of acetonitrile. This research has led to the understanding of the kinetics and products of the oxidation process, including monomeric and dimeric quinones (Johnson, Peter G. et al., 1983).
Copper (II)-Catalyzed Oxidative Coupling : The copper (II) nitrate-acetonitrile complex has been utilized in the oxidative coupling reaction of 2,6-dimethylphenol, indicating specific catalyst activity and its influence on the yield of C-C coupling products (Tsuruya, S. et al., 1977).
Grafting of Acetonitrile-Derived Films : Strongly bonded organic films with amino groups have been obtained on various surfaces by reducing 2,6-dimethyl benzenediazonium in acetonitrile. This process is significant for surface modification and material science applications (Berisha, Avni et al., 2010).
properties
IUPAC Name |
2-(2,6-dimethylphenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUWFCZVQNSMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylphenoxy)acetonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B7793483.png)

![2-[4-(4-Chlorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7793492.png)
![{3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine](/img/structure/B7793499.png)

![4-[[4-(4-Methylphenyl)phenoxy]methyl]benzoic acid](/img/structure/B7793504.png)


![3-[(4-Bromobenzyl)oxy]-4-methoxybenzoic acid](/img/structure/B7793532.png)

![4-[(2-Propan-2-ylphenoxy)methyl]benzonitrile](/img/structure/B7793549.png)

![Acetamide, 2-cyano-N-[3-(4-morpholinyl)propyl]-](/img/structure/B7793571.png)
